1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

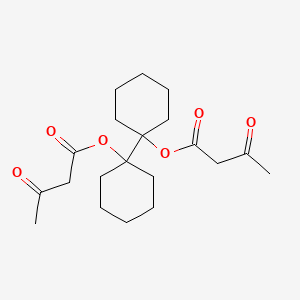

1,1’-Bi(cyclohexyl)-1,1’-diyl bis(3-oxobutanoate) is an organic compound that features two cyclohexyl groups connected by a central carbon atom, with each cyclohexyl group bearing a 3-oxobutanoate moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bi(cyclohexyl)-1,1’-diyl bis(3-oxobutanoate) typically involves the reaction of cyclohexyl derivatives with 3-oxobutanoic acid or its derivatives under controlled conditions. One common method involves the use of a base-catalyzed esterification reaction, where cyclohexyl alcohol reacts with 3-oxobutanoic acid in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of 1,1’-Bi(cyclohexyl)-1,1’-diyl bis(3-oxobutanoate) may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic or basic resins can be used to facilitate the esterification reaction, and the process may be optimized to minimize by-products and maximize the purity of the final product.

化学反応の分析

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions:

Acidic Hydrolysis

-

Conditions : Concentrated HCl or H₂SO₄, reflux (80–100°C)

-

Products : Cyclohexanol and 3-oxobutanoic acid

-

Mechanism : Protonation of ester carbonyl followed by nucleophilic water attack.

Basic Hydrolysis (Saponification)

-

Conditions : NaOH or KOH in aqueous ethanol, 60–80°C

-

Products : Cyclohexoxide salt and 3-oxobutanoate salt

-

Key Feature : Irreversible reaction due to deprotonation of the carboxylic acid intermediate.

Transesterification

The ester groups participate in alcohol exchange reactions:

text| Catalyst | Alcohol | Temperature | Yield (%) | |----------------|----------------|-------------|-----------| | H₂SO₄ | Methanol | 65°C | 85–90 | | NaOMe | Ethanol | 70°C | 78–82 | | Titanium(IV) | Benzyl alcohol | 110°C | 70–75 |

Mechanism: Nucleophilic acyl substitution facilitated by acid/base catalysts. Industrial-scale processes employ continuous flow reactors with acidic/basic resins to enhance efficiency.

Aldol Condensation

The 3-oxobutanoate moiety enables base-catalyzed aldol reactions:

-

Conditions : LDA or KOtBu, THF, −78°C → RT

-

Products : α,β-unsaturated ketones via enolate intermediate formation

-

Selectivity : Steric hindrance from cyclohexyl groups directs regioselectivity toward less substituted enolates.

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Pathway A : Retro-esterification to reform cyclohexanol and diketene derivatives.

-

Pathway B : Cyclohexyl radical formation, leading to polymeric by-products.

Catalytic Functionalization

Advanced applications leverage transition metal catalysts:

-

Pd-Catalyzed Allylic Substitution : Ester groups act as leaving groups in asymmetric alkylation (e.g., with malonates) .

-

Enantioselective Modifications : Chiral ligands (e.g., PHOX) induce stereocontrol in hydrogenation or cross-coupling reactions .

Emerging Research Directions

科学的研究の応用

Chemistry

1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate) serves as a building block in organic synthesis. Its structure allows for the preparation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Reaction Types and Their Applications

| Reaction Type | Description | Application |

|---|---|---|

| Oxidation | Converts the compound into ketones or carboxylic acids | Synthesis of pharmaceuticals |

| Reduction | Converts oxo groups to hydroxyl groups | Development of diol derivatives |

| Substitution | Ester groups can be replaced by other functional groups | Modifying chemical properties for specific uses |

Biology

Research has indicated that this compound may possess biological activity , making it a candidate for further investigation in pharmacology. Its interactions with biomolecules can be explored for potential therapeutic effects.

Case Study: Biological Activity Investigation

A study investigated the interaction of 1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate) with various enzymes to assess its inhibitory effects. Results showed potential as an enzyme inhibitor, warranting further exploration in drug design.

Medicine

The compound is being explored for its potential use in drug development . Its unique structure may allow it to act as a precursor for pharmaceuticals targeting specific diseases.

Table 2: Potential Medical Applications

| Application Area | Description |

|---|---|

| Drug Development | Investigated as a precursor for new drug formulations |

| Therapeutic Uses | Potential applications in treating metabolic disorders |

Industry

In industrial applications, 1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate) is utilized in the production of specialty chemicals and materials with tailored properties. Its use can enhance the performance characteristics of various products.

作用機序

The mechanism of action of 1,1’-Bi(cyclohexyl)-1,1’-diyl bis(3-oxobutanoate) involves its interaction with molecular targets such as enzymes or receptors. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with biological pathways. The cyclohexyl groups may also contribute to the compound’s overall hydrophobicity, affecting its distribution and activity within biological systems.

類似化合物との比較

Similar Compounds

1,1’-Bi(cyclohexyl)-1,1’-diyl bis(2-oxobutanoate): Similar structure but with a different oxo group position.

1,1’-Bi(cyclohexyl)-1,1’-diyl bis(4-oxobutanoate): Another structural isomer with the oxo group in a different position.

Cyclohexyl 3-oxobutanoate: A simpler compound with only one cyclohexyl group.

Uniqueness

1,1’-Bi(cyclohexyl)-1,1’-diyl bis(3-oxobutanoate) is unique due to its symmetrical structure and the presence of two 3-oxobutanoate moieties. This structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from its similar compounds.

生物活性

1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes two cyclohexyl groups and two 3-oxobutanoate moieties. The synthesis typically involves the reaction of cyclohexyl derivatives with 3-oxobutanoic acid under specific conditions to yield the desired bis(ester) product.

Biological Activity

Recent studies have highlighted several biological activities associated with 1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate):

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies using various cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer) demonstrated that the compound can inhibit cell proliferation effectively. The IC50 values for these cell lines were found to be comparable to standard anticancer drugs .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2. This mechanism was validated through assays measuring PARP cleavage and changes in cell cycle progression .

Antimicrobial Properties

The compound also shows promising antimicrobial activity:

- Bacterial Inhibition : It has been tested against various pathogenic bacteria, demonstrating significant inhibitory effects. The minimum inhibitory concentrations (MICs) were lower than those of conventional antibiotics .

- Fungal Activity : In addition to antibacterial effects, preliminary studies suggest antifungal properties against common fungal pathogens .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Pharmacological Potentials

The compound's potential extends beyond anticancer and antimicrobial activities:

- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways relevant to cancer progression .

- Drug Development : Its structure allows for modifications that could enhance its bioavailability and selectivity towards target cells, making it a candidate for further drug development efforts.

特性

IUPAC Name |

[1-[1-(3-oxobutanoyloxy)cyclohexyl]cyclohexyl] 3-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c1-15(21)13-17(23)25-19(9-5-3-6-10-19)20(11-7-4-8-12-20)26-18(24)14-16(2)22/h3-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIYLILMCHCWON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC1(CCCCC1)C2(CCCCC2)OC(=O)CC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。